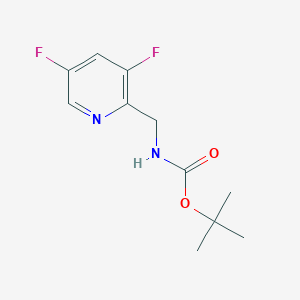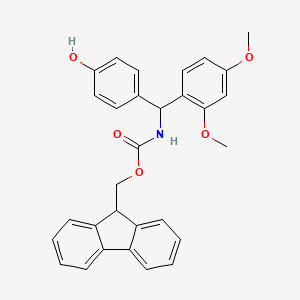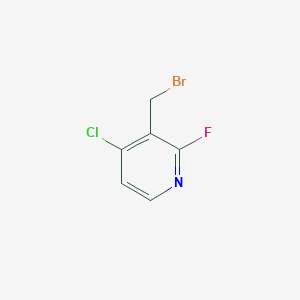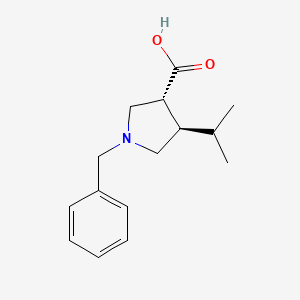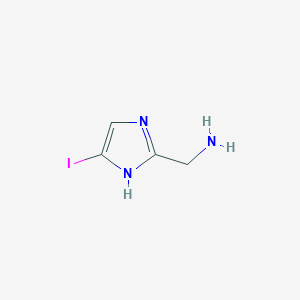![molecular formula C14H17F3N2 B12951975 1'-Methyl-7-(trifluoromethyl)spiro[indoline-3,4'-piperidine]](/img/structure/B12951975.png)
1'-Methyl-7-(trifluoromethyl)spiro[indoline-3,4'-piperidine]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1’-Methyl-7-(trifluoromethyl)spiro[indoline-3,4’-piperidine] is a spirocyclic compound characterized by its unique three-dimensional structure Spirocyclic compounds, such as this one, are known for their rigidity and ability to interact with biological targets in a specific manner
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1’-Methyl-7-(trifluoromethyl)spiro[indoline-3,4’-piperidine] typically involves a multi-step process. One common method is the 1,3-dipolar cycloaddition reaction of isatin-derived azomethine ylides with activated olefins . This reaction is carried out under mild conditions, often in the presence of a catalyst such as a transition metal or an organocatalyst . The reaction conditions are optimized to ensure high regio- and stereoselectivity, resulting in the formation of the desired spirocyclic scaffold.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques. These methods allow for the efficient and scalable production of spirocyclic compounds by utilizing flow reactors and ultrasonic irradiation . This approach not only enhances the yield but also reduces the reaction time and minimizes the need for extensive purification steps.
Analyse Des Réactions Chimiques
Types of Reactions: 1’-Methyl-7-(trifluoromethyl)spiro[indoline-3,4’-piperidine] undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups, enhancing the compound’s reactivity.
Reduction: This reaction can modify the electronic properties of the compound, potentially altering its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized spirocyclic compounds .
Applications De Recherche Scientifique
1’-Methyl-7-(trifluoromethyl)spiro[indoline-3,4’-piperidine] has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1’-Methyl-7-(trifluoromethyl)spiro[indoline-3,4’-piperidine] involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into the active sites of enzymes and receptors, modulating their activity . This interaction can lead to the inhibition or activation of various biochemical pathways, depending on the specific target and the nature of the interaction .
Comparaison Avec Des Composés Similaires
Spirooxindoles: These compounds share a similar spirocyclic structure and are known for their bioactivity.
Spiro[indoline-3,4’-pyrrolidine]: This compound has a similar core structure but differs in the nature of the spirocyclic ring.
Spiro[indoline-3,4’-pyran]: Another related compound with a different spirocyclic ring, known for its diverse biological activities.
Uniqueness: 1’-Methyl-7-(trifluoromethyl)spiro[indoline-3,4’-piperidine] is unique due to the presence of the trifluoromethyl group, which enhances its lipophilicity and metabolic stability . This feature distinguishes it from other spirocyclic compounds and contributes to its potential as a drug candidate.
Propriétés
Formule moléculaire |
C14H17F3N2 |
|---|---|
Poids moléculaire |
270.29 g/mol |
Nom IUPAC |
1'-methyl-7-(trifluoromethyl)spiro[1,2-dihydroindole-3,4'-piperidine] |
InChI |
InChI=1S/C14H17F3N2/c1-19-7-5-13(6-8-19)9-18-12-10(13)3-2-4-11(12)14(15,16)17/h2-4,18H,5-9H2,1H3 |
Clé InChI |
IQBKBOOYGAEIAK-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC2(CC1)CNC3=C2C=CC=C3C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(6R,8R,13aS)-7,8-Dihydro-6,8-dimethyl-1,13-dinitro-6H-dibenzo[f,h][1,5]dioxonin](/img/structure/B12951901.png)
![2-(3-Chlorophenyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B12951909.png)
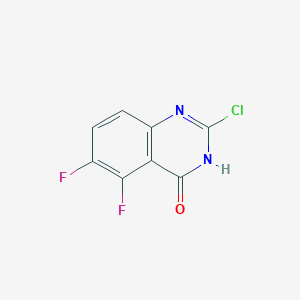
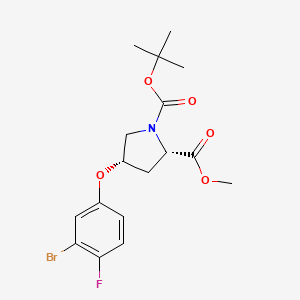
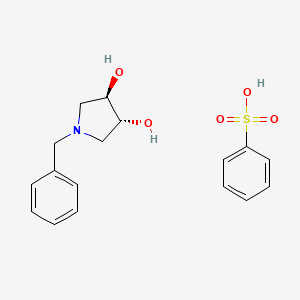

![4-[2,2-difluoro-8-phenyl-11-[4-(N-phenylanilino)phenyl]-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-5-yl]-N,N-diphenylaniline](/img/structure/B12951936.png)
